molecular formula C10H15N2O7-3 B13904367 2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Cat. No.: B13904367
M. Wt: 275.24 g/mol
InChI Key: SWDXALWLRYIJHK-UHFFFAOYSA-K
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Description

2-Hydroxypropane-1,2,3-tricarboxylate; piperazine, commonly known as piperazine citrate, is a salt formed by the reaction of piperazine (C₄H₁₀N₂) with citric acid (C₆H₈O₇). It exists in various stoichiometric forms, including 1:1, 3:2, and hydrated variants (e.g., pentahydrate) . The compound is pharmacologically significant, primarily used as an anthelmintic agent (e.g., "驱蛔灵" or "Piperazine citrate") to treat parasitic infections . Its structure combines the tricarboxylate moiety, which enhances solubility and bioavailability, with the piperazine ring, a nitrogen-containing heterocycle known for its versatility in drug design .

Properties

Molecular Formula

C10H15N2O7-3

Molecular Weight

275.24 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;piperazine

InChI

InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3

InChI Key

SWDXALWLRYIJHK-UHFFFAOYSA-K

Canonical SMILES

C1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Overview of Synthesis Components

  • Citric Acid : Industrially produced mainly by microbial fermentation using Aspergillus niger, converting carbohydrates under controlled pH, temperature, and nutrient conditions into citric acid.
  • Piperazine : Synthesized chemically by hydrogenation of pyrazine or by reacting ethylene dichloride with ammonia. Industrially, it is produced by reacting alcoholic ammonia with 1,2-dichloroethane or by sodium and ethylene glycol treatment of ethylene diamine hydrochloride.

Synthetic Routes and Reaction Conditions

Fermentation-Based Synthesis of Citric Acid
  • Process : Fermentation of carbohydrates (e.g., glucose) by Aspergillus niger, producing citric acid in broth.
  • Post-Fermentation : Citric acid is recovered by precipitation as calcium citrate using calcium hydroxide, followed by acidification with sulfuric acid to release pure citric acid.
Chemical Synthesis of Piperazine
  • Methods :
    • Hydrogenation of pyrazine.
    • Reaction of ethylene dichloride with ammonia.
    • Industrial scale reaction of alcoholic ammonia with 1,2-dichloroethane.
  • Conditions : Controlled temperature and pressure to optimize yield and purity.
Formation of Piperazine Citrate Complex
  • Direct Salt Formation : Combining citric acid with piperazine in aqueous media to form the citrate salt.
  • Crystallization and Hydration : The hydrate form is obtained by crystallization from aqueous solutions, where water molecules integrate into the crystal structure.

Advanced Synthetic Routes

  • Coupling Reactions : Piperazine derivatives can be synthesized by coupling piperazine with carboxylic acid moieties via acid chlorides under basic aqueous-organic solvent systems (e.g., water/dioxane) with pH control.
  • Cyclization and Ring-Opening Reactions : Multi-step organic synthesis involving cyclization of diamines with sulfonium salts, ring opening of aziridines with nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups have been reported for piperazine derivatives.
  • Catalyst-Assisted Reactions : Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been used to synthesize piperazine-containing compounds, optimizing catalyst loading, solvent ratios, and temperature for high yield and purity.

Industrial-Scale Preparation Process

A patented industrial process for piperazine citrate preparation involves:

Step Number Process Step Description
1 Dissolution Citric acid and piperazine hexahydrate dissolved in water
2 Salt Formation Mixing under controlled conditions to form piperazine citrate salt
3 Crystallization Heating to 40–90°C (preferably 60°C) with slow addition of anhydrous piperazine solution over 20–90 minutes, followed by 1–4 hours of aging and cooling to induce crystallization
4 Separation and Drying Centrifugation to obtain filter cake, washing, and vacuum drying to yield pure piperazine citrate

This method improves yield, purity, reduces waste, and is suitable for large-scale production.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0°C to 90°C (varies by step) Lower temperatures reduce side reactions during coupling; higher temperatures favor crystallization
Solvent Water, dioxane, dichloromethane mixtures Polar aprotic solvents improve coupling reactions; aqueous media used for salt formation
Catalyst Copper sulfate pentahydrate and sodium ascorbate (for click chemistry) Catalyst loadings optimized to minimize side products
pH Basic conditions (e.g., NaOH) during coupling pH adjustment critical for product isolation
Reaction Time 20 min to several hours Controlled addition and aging times improve crystal quality and yield

Analytical Techniques for Characterization

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Microbial Fermentation (Citric Acid) + Chemical Piperazine Synthesis Fermentation of carbohydrates to citric acid; chemical synthesis of piperazine; salt formation in aqueous media High purity citric acid; scalable Requires separate synthesis steps; complex purification
Direct Salt Formation in Aqueous Solution Mixing citric acid and piperazine solutions to form citrate salt hydrate Simple, straightforward Control of crystallization and hydration required
Multi-Step Organic Synthesis (Coupling, Cyclization) Use of acid chlorides, ring-opening, and click chemistry to form piperazine derivatives Enables functionalized derivatives; high specificity More complex, requires catalysts and solvents
Industrial Crystallization Process (Patented) Controlled temperature crystallization with slow addition of anhydrous piperazine, centrifugation, washing, drying High yield, purity, low waste, suitable for scale-up Requires precise control of parameters and equipment

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a chelating agent, forming complexes with metal ions. The compound can also undergo esterification and etherification reactions .

Common Reagents and Conditions: Common reagents used in reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the presence of catalysts .

Major Products Formed: Major products formed from reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include various esters and ethers, as well as metal complexes. These products have applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Varies by salt form; e.g., 3:2 ratio: 3C₄H₁₀N₂·2C₆H₈O₇ .
  • Synonyms: Tripiperazine dicitrate, piperazine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) .
  • Applications : Anthelmintic therapy, excipient in pharmaceuticals (e.g., sildenafil citrate) .

Comparison with Similar Compounds

Structural and Functional Comparison

Piperazine citrate is compared below with structurally related piperazine derivatives and citrate-containing pharmaceuticals:

Compound Molecular Structure Pharmacological Use Key Features
Piperazine citrate Piperazine + citrate anion (variable stoichiometry) Anthelmintic High aqueous solubility due to citrate; low toxicity .
Sildenafil citrate Piperazine sulfonyl group + citrate Erectile dysfunction Citrate enhances stability and solubility; PDE5 inhibitor .
1-(2-Fluorobenzyl)piperazine triazoles Piperazine core + triazole and fluorobenzyl substituents Anticancer (in vitro evaluation) Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") .
Piperazine monocarbamate Piperazine + CO₂-derived carbamic acid CO₂ capture High reactivity with CO₂; used in industrial carbon capture .

Physicochemical Properties

Solubility and Stability :

  • Piperazine citrate exhibits superior aqueous solubility compared to non-carboxylated piperazine salts (e.g., piperazine phosphate) due to the hydrophilic citrate anion .
  • In contrast, lipophilic derivatives like 1-(2-fluorobenzyl)piperazine triazoles show reduced solubility, necessitating organic solvents for synthesis .

Key Research Findings

Anthelmintic Efficacy : Piperazine citrate paralyzes nematodes via GABA receptor agonism, with minimal mammalian toxicity .

Sildenafil Citrate Synergy : The citrate moiety in sildenafil enhances pharmacokinetic stability, enabling oral administration .

CO₂ Capture Efficiency: Piperazine solutions achieve faster CO₂ absorption rates than 2-amino-2-methyl-1-propanol (AMP), with viscosity and density data optimized for industrial use .

Biological Activity

2-Hydroxypropane-1,2,3-tricarboxylate;piperazine, commonly known as citric acid piperazine salt, is a compound formed from the combination of citric acid and piperazine. Citric acid is a natural organic acid found in citrus fruits, while piperazine is a cyclic organic compound containing two nitrogen atoms. This combination enhances the biological activity of the resulting compound, making it significant in various biochemical and pharmaceutical applications.

  • Molecular Formula : C10H18N2O7
  • CAS Number : 144-29-6
  • Structure : The compound features three carboxylic acid groups from citric acid and a piperazine ring, which provides unique chemical interactions.

Biological Activity

The biological activity of this compound is notable in several areas:

  • Enzyme Modulation : Research indicates that this compound can influence enzyme activity within metabolic pathways. It may act as an inhibitor or activator for specific enzymes involved in cellular metabolism.
  • Metal Ion Chelation : The presence of multiple carboxylic groups allows this compound to chelate metal ions, which can enhance its bioavailability and efficacy in biological systems. This property is particularly useful in drug formulation and delivery systems.
  • Cellular Interaction : Studies have shown that this compound can interact with cellular membranes and proteins, potentially influencing signal transduction pathways and cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Metabolic Pathways : A study demonstrated that this compound affects the glycolytic pathway by modulating key enzymes such as phosphofructokinase. This modulation can lead to altered glucose metabolism in cells .
  • Antioxidant Activity : Another research highlighted its potential as an antioxidant agent. The compound was shown to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

The mechanism by which this compound exerts its biological effects includes:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Steric Effects : The piperazine moiety introduces steric hindrance that influences the interaction with target proteins.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
Isocitric AcidSimilar structure but differs in hydroxyl group positionPlays a role in the Krebs cycle
Aconitic AcidIntermediate in citric acid oxidationImportant in energy metabolism
Tricarballylic AcidLacks hydroxyl groupUsed as a building block in organic synthesis

The unique combination of citric acid and piperazine enhances the biological activity of 2-hydroxypropane-1,2,3-tricarboxylate compared to structurally similar compounds .

Applications

The applications of this compound span multiple fields:

  • Pharmaceuticals : Its properties make it a candidate for drug development targeting metabolic disorders.
  • Biochemistry : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

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